3-(acetamidomethyl)-5-[[9-[3-(acetamidomethyl)-5-carboxy-2,4,6-triiodoanilino]-9-oxononanoyl]amino]-2,4,6-triiodobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Azelaoyldiimino)bis(5-(acetamidomethyl)-2,4,6-triiodobenzoic acid) is a complex organic compound characterized by the presence of multiple iodine atoms and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Azelaoyldiimino)bis(5-(acetamidomethyl)-2,4,6-triiodobenzoic acid) typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the iodination of benzoic acid derivatives, followed by the introduction of acetamidomethyl groups. The final step involves the coupling of these intermediates with azelaoyldiimino groups under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Azelaoyldiimino)bis(5-(acetamidomethyl)-2,4,6-triiodobenzoic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the conversion of amide groups to amines.
Substitution: Halogen substitution reactions can replace iodine atoms with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated benzoic acid derivatives, while reduction can produce amine-containing compounds.
Scientific Research Applications
3,3’-(Azelaoyldiimino)bis(5-(acetamidomethyl)-2,4,6-triiodobenzoic acid) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging and diagnostic purposes.
Medicine: Explored for its potential use in targeted drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the development of advanced materials and as a component in specialized coatings and adhesives.
Mechanism of Action
The mechanism of action of 3,3’-(Azelaoyldiimino)bis(5-(acetamidomethyl)-2,4,6-triiodobenzoic acid) involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound can facilitate binding to certain proteins or enzymes, leading to changes in their activity. Additionally, the amide groups may interact with cellular components, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3,3’-(sebacoyldiimino)bis(5-(acetamidomethyl)-2,4,6-triiodobenzoic acid): Similar in structure but with a different linking group.
Benzoic acid, 3,3’-(azelaoyldiimino)bis(5-(propionamidomethyl)-2,4,6-triiodobenzoic acid): Similar but with propionamidomethyl groups instead of acetamidomethyl groups.
Uniqueness
3,3’-(Azelaoyldiimino)bis(5-(acetamidomethyl)-2,4,6-triiodobenzoic acid) is unique due to its specific combination of iodine atoms and amide groups, which confer distinct chemical and biological properties
Properties
CAS No. |
25901-35-3 |
---|---|
Molecular Formula |
C29H30I6N4O8 |
Molecular Weight |
1324 g/mol |
IUPAC Name |
3-(acetamidomethyl)-5-[[9-[3-(acetamidomethyl)-5-carboxy-2,4,6-triiodoanilino]-9-oxononanoyl]amino]-2,4,6-triiodobenzoic acid |
InChI |
InChI=1S/C29H30I6N4O8/c1-12(40)36-10-14-20(30)18(28(44)45)24(34)26(22(14)32)38-16(42)8-6-4-3-5-7-9-17(43)39-27-23(33)15(11-37-13(2)41)21(31)19(25(27)35)29(46)47/h3-11H2,1-2H3,(H,36,40)(H,37,41)(H,38,42)(H,39,43)(H,44,45)(H,46,47) |
InChI Key |
AZQHFPSJBZBCNP-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)CCCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)CNC(=O)C)I)I)C(=O)O)I |
Canonical SMILES |
CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)CCCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)CNC(=O)C)I)I)C(=O)O)I |
25901-35-3 | |
Synonyms |
B 9720 B-9720 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.